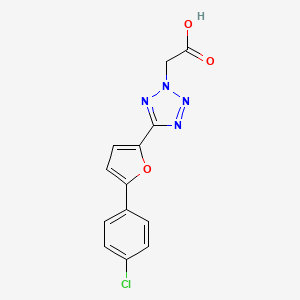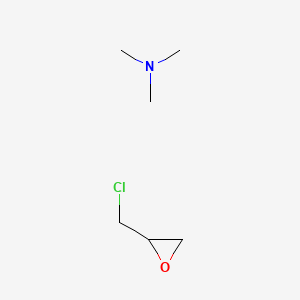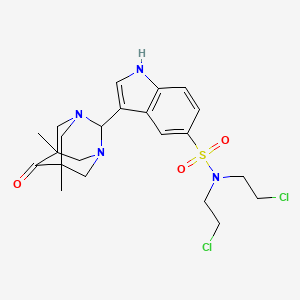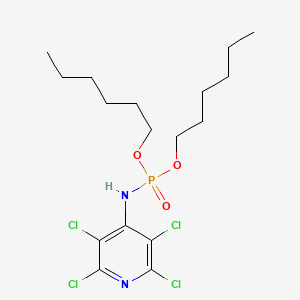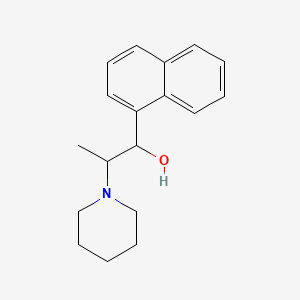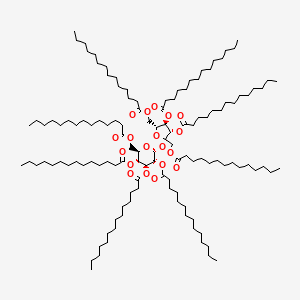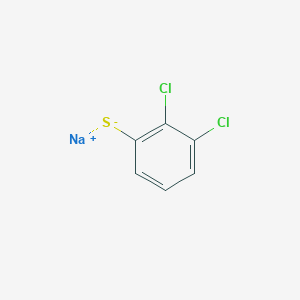
2,3-Dichlorobenzenethiol sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorobenzenethiol sodium is a chemical compound with the systematic name benzenethiol, 2,3-dichloro-, sodium salt (1:1) It is a derivative of benzenethiol where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorobenzenethiol sodium typically involves the chlorination of benzenethiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2 and 3 positions. The reaction can be catalyzed by various agents, including copper-containing enzymes, which facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorobenzenethiol sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and Jones Reagent (CrO3/H2SO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, sulfonic acids, and other substituted benzenethiol compounds .
Scientific Research Applications
2,3-Dichlorobenzenethiol sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dichlorobenzenethiol sodium involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenethiol: Another chlorinated derivative of benzenethiol with chlorine atoms at the 2 and 4 positions.
2,5-Dichlorobenzenethiol: Chlorinated derivative with chlorine atoms at the 2 and 5 positions.
3,4-Dichlorobenzenethiol: Chlorinated derivative with chlorine atoms at the 3 and 4 positions.
Uniqueness
2,3-Dichlorobenzenethiol sodium is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2414520-05-9 |
|---|---|
Molecular Formula |
C6H3Cl2NaS |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
sodium;2,3-dichlorobenzenethiolate |
InChI |
InChI=1S/C6H4Cl2S.Na/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H;/q;+1/p-1 |
InChI Key |
MUYGJARSIXYYPS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)
